molecular formula C20H26O6 B14377751 Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol CAS No. 89880-90-0

Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol

Cat. No.: B14377751
CAS No.: 89880-90-0
M. Wt: 362.4 g/mol
InChI Key: OHWISBKXKXJMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol is a chemical compound that belongs to the class of phenolic acids. It is characterized by the presence of a hydroxyphenyl group attached to an acetic acid moiety. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol can be achieved through several synthetic routes. One common method involves the diazotization and hydrolysis of 4-aminophenylacetic acid. In this process, 4-aminophenylacetic acid is first converted into its sodium salt using an alkali solution. Sulfuric acid is then added, and the mixture is cooled to 0°C. Sodium nitrate solution is added dropwise, and the reaction is completed within 0.5 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize the hydroxyphenyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction can yield corresponding alcohols.

Mechanism of Action

The mechanism of action of acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: This compound shares a similar structure but lacks the additional methylpropyl group.

    4-Hydroxyacetophenone: Another related compound with a hydroxyphenyl group attached to an acetophenone moiety.

Uniqueness

Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol is unique due to the presence of both the hydroxyphenyl and methylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

89880-90-0

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol

InChI

InChI=1S/C16H18O2.2C2H4O2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13;2*1-2(3)4/h3-11,16-18H,1-2H3;2*1H3,(H,3,4)

InChI Key

OHWISBKXKXJMSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.